N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride
Overview
Description
N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H16N4
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: Starting from appropriate pyrazolopyrazine derivatives, the compound can be synthesized through a condensation reaction with dimethylamine under acidic conditions.
Reduction Reaction: Another method involves the reduction of pyrazolopyrazine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) followed by methylation with methyl iodide (CH3I).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in anhydrous ether or THF.
Substitution: Nucleophiles such as halides, tosylates, or mesylates, in polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in biological research to study its effects on various cellular processes and pathways.
Medicine: N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride is being investigated for its therapeutic potential in treating various diseases. Its derivatives are being explored for their use in drug development.
Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other industrial chemicals. It is also employed in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine
N-Methyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine
Uniqueness: N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride is unique in its structure and biological activity compared to similar compounds
Properties
IUPAC Name |
N,N-dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-12(2)7-8-5-9-6-10-3-4-13(9)11-8;;/h5,10H,3-4,6-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNBFLQRWDBONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NN2CCNCC2=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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